molecular formula C27H41NO3 B1262034 Myceliothermophin D

Myceliothermophin D

Numéro de catalogue: B1262034
Poids moléculaire: 427.6 g/mol
Clé InChI: XLZMSDIJSDSYBH-MEJDJHDDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myceliothermophin D, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Myceliothermophin D

This compound is a polyketide compound derived from the thermophilic fungus Myceliophthora thermophila. This compound, along with its analogs, exhibits significant biological activities, particularly in the realm of cancer therapy and antimicrobial applications. The unique structural features of this compound, including its tetramic acid motif and trans-fused decalin system, contribute to its potent cytotoxic properties against various human cancer cell lines.

Structural Characteristics

This compound (C₁₉H₂₁N₃O₃) features a complex structure characterized by a trans-fused decalin system and a pyrrolidinone moiety. The total synthesis of myceliothermophins, including this compound, has been achieved through innovative synthetic methodologies that facilitate the construction of its intricate framework. Notably, a cascade-based cyclization strategy has been employed to synthesize this compound efficiently, allowing for the confirmation of its structure through X-ray crystallographic analysis .

Synthesis Overview

The synthetic route involves several key steps:

  • Cascade Reactions : These reactions are crucial for constructing the trans-fused decalin system.
  • Late-Stage Divergence : This method allows for the efficient production of multiple myceliothermophins from common precursors.
  • X-ray Crystallography : This technique confirms the structural assignments and reveals interesting dimeric forms in the solid state .

Anticancer Activity

This compound has demonstrated potent cytotoxicity against various cancer cell lines, making it a promising candidate for cancer therapy. Key findings include:

  • Hepatoblastoma (HepG2) : IC₅₀ = 0.62 μg/mL
  • Hepatocellular Carcinoma (Hep3B) : IC₅₀ = 0.51 μg/mL
  • Lung Carcinoma (A-549) : IC₅₀ = 1.05 μg/mL
  • Breast Adenocarcinoma (MCF-7) : IC₅₀ = 0.52 μg/mL .

These results indicate that this compound is particularly effective against hepatoblastoma and breast adenocarcinoma, suggesting potential therapeutic applications in oncology.

Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits antimicrobial activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In studies conducted on various derivatives of myceliothermophins, compounds with similar structures showed moderate bioactivity against MRSA:

  • Myceliothermophin E : MIC = 15.8 μM
  • Myceliothermophin C : MIC = 21.7 μM .

These findings support the exploration of myceliothermophins as potential broad-spectrum antifungal agents and their role in combating antibiotic resistance.

Case Study 1: Total Synthesis and Biological Evaluation

A comprehensive study reported the total synthesis of myceliothermophins C, D, and E, highlighting their cytotoxic properties against several cancer cell lines. The research utilized advanced synthetic techniques that allowed for efficient production and biological evaluation of these compounds .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial activities of myceliothermophins derived from Chaetomium olivaceum. This study established the structural elucidation and biosynthesis pathways of these compounds while testing their efficacy against drug-resistant bacteria . The results indicated that myceliothermophins could serve as templates for developing new antimicrobial agents.

Analyse Des Réactions Chimiques

Key Chemical Reactions

Myceliothermophin D participates in reactions typical of polyketides, with its trans-decalin system and tetramic acid group enabling diverse transformations:

  • Cascade-Based Cyclization : A hallmark reaction in its synthesis, involving sequential epoxide rearrangement and Robinson annulation to construct the trans-decalin core .

  • Diels–Alder Cycloaddition : Biosynthetically catalyzed by MycB Diels–Alderase, forming the trans-decalin system intramolecularly with high stereoselectivity .

  • Hosomi–Sakurai Allylation : Used to install the C3 side chain with α-selectivity under TiCl₄ catalysis .

  • Ozonolysis/Reduction : Cleaves olefins to aldehydes for downstream functionalization .

Synthetic Reaction Pathways

The total synthesis employs a cascade strategy to bypass challenges with polyunsaturated aldehyde substrates :

Table 1: Reaction Conditions for Cascade Bis-Cyclization

StepReagents/ConditionsYield (%)Diastereoselectivity (dr)
Epoxide rearrangementPTSA, benzene, reflux923:1
Enolate methylationLDA, MeI87≥20:1
AllylationTiCl₄, allyltrimethylsilane, −30°C98>20:1 (α-configuration)

Key intermediates:

  • Ketoaldehyde 8 : Rearranged from epoxide 9, undergoes cyclization to form decalin 6.

  • Enone 20 : Generated via 1,3-transposition, enabling C3 functionalization.

Functional Group Transformations

  • Oxidation : Dess–Martin periodinane (DMP) oxidizes alcohols to ketones with high efficiency .

  • Reduction : DIBAL selectively reduces carbonyls to alcohols .

  • Protection/Deprotection : TBS ethers and Teoc groups ensure regioselective transformations .

Stereochemical Considerations

  • The trans-decalin system arises via enzyme-catalyzed endo-selective Diels–Alder reactions, stabilized by hydrogen bonding in MycB’s active site .

  • Computational studies reveal a ΔG‡ of ~19 kcal/mol for the enzymatic reaction, aligning with experimental rates (kcat ≈ 0.9 sec⁻¹) .

Comparative Reactivity

This compound’s reactivity differs from analogs due to subtle structural variations:

Table 2: Reaction Profiles of Myceliothermophins

CompoundDecalin ConfigurationKey ReactionSelectivity
This compoundtrans-fusedHosomi–Sakurai allylationα-C3 (98% yield)
Myceliothermophin Ctrans-fusedDiels–Alder cyclizationEnzyme-controlled
Myceliothermophin Etrans-fusedLate-stage HF-mediated deprotection81% yield

Mechanistic Insights

  • Catalytic Hydrogen Bonding : A tyrosine residue in MycB lowers the LUMO of the dienophile, accelerating the Diels–Alder reaction by stabilizing polarized transition states .

  • Radical Rearrangements : Li-naphthalide induces radical-based 1,3-transpositions critical for enone generation .

Propriétés

Formule moléculaire

C27H41NO3

Poids moléculaire

427.6 g/mol

Nom IUPAC

(5S)-3-[(1R,2S,4aS,6S,8aR)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-methoxy-5-(2-methylpropyl)-1H-pyrrol-2-one

InChI

InChI=1S/C27H41NO3/c1-9-18(5)22-19(6)14-26(7)13-17(4)10-11-21(26)23(22)24(29)20-15-27(31-8,12-16(2)3)28-25(20)30/h9,14-17,21-23H,10-13H2,1-8H3,(H,28,30)/b18-9+/t17-,21+,22-,23+,26+,27-/m0/s1

Clé InChI

XLZMSDIJSDSYBH-MEJDJHDDSA-N

SMILES isomérique

C/C=C(\C)/[C@@H]1[C@@H]([C@H]2CC[C@@H](C[C@@]2(C=C1C)C)C)C(=O)C3=C[C@](NC3=O)(CC(C)C)OC

SMILES canonique

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(NC3=O)(CC(C)C)OC

Synonymes

myceliothermophin D

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.